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Compound of Interest

Compound Name: 4-Chloro-3,5-dibromoanisole

CAS No.: 174913-47-4

Cat. No.: B2831889

Get Quote

Strategic Application Note: 4-Chloro-3,5-
dibromoanisole
Executive Summary
4-Chloro-3,5-dibromoanisole (CAS 174913-47-4) represents a specialized class of

"trifunctional" halogenated aromatic scaffolds. Unlike its more common isomer (4-chloro-2,6-

dibromoanisole), this compound features bromine atoms in the meta positions relative to the

methoxy group, creating a unique "pincer" geometry around the central chlorine atom.

This specific substitution pattern renders it an invaluable intermediate for Diversity-Oriented

Synthesis (DOS) in drug discovery. It serves as a core module for constructing meta-terphenyl

systems, complex biaryls, and hindered kinase inhibitors where the central chlorine atom acts

as a metabolic blocker or a latent handle for late-stage functionalization.

This guide details the strategic handling, synthesis, and application of 4-Chloro-3,5-
dibromoanisole, moving beyond basic properties to actionable, high-yield protocols.
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Chemical Profile & Reactivity Logic
Structural Analysis
The molecule possesses a

symmetry axis passing through the C1-C4 bond. This symmetry is critical for medicinal
chemistry applications:

C1 (Methoxy): Strong electron donor; directs electrophiles to ortho/para (positions 2, 4, 6).

C3, C5 (Bromines): Chemically equivalent sites. Highly reactive toward Pd-catalyzed cross-

coupling (Suzuki-Miyaura, Buchwald-Hartwig).

C4 (Chlorine): Sterically crowded and electronically distinct. Less reactive than the bromines,

allowing for chemoselective transformations (i.e., reacting the bromines while leaving the

chlorine intact).

Physical Properties (Bench Reference)
Property Value Notes

Molecular Formula C₇H₅Br₂ClO

Molecular Weight 300.37 g/mol
Heavy atom count facilitates X-

ray crystallography phasing.

Appearance Off-white to pale yellow solid Crystalline.

Melting Point 98–102 °C
Sharp melting point indicates

high purity.

Solubility DCM, THF, Toluene
Poorly soluble in

water/alcohols.

Stability
Stable under ambient

conditions

Light sensitive over long

durations (store in amber

vials).
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Challenge: Direct bromination of 4-chloroanisole yields the wrong isomer (2,6-dibromo-4-

chloroanisole) because the methoxy group directs incoming electrophiles to the ortho positions.

Solution: To access the 3,5-dibromo isomer, one must utilize a Nucleophilic Aromatic

Substitution (

) strategy starting from 1,3,5-tribromobenzene or a directed chlorination of 3,5-dibromoanisole.

Protocol A: Synthesis via Regioselective Chlorination
Rationale: Starting with 3,5-dibromoanisole allows the methoxy group to direct the incoming

chlorine to the para-position (C4), perfectly yielding the target.

Reagents:
Precursor: 3,5-Dibromoanisole (1.0 eq)

Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 eq) or Sulfuryl Chloride (

)

Solvent: Acetonitrile (ACN) or DMF

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq)

Step-by-Step Methodology:
Dissolution: Charge a round-bottom flask with 3,5-dibromoanisole (10 mmol, 2.66 g) and

Acetonitrile (50 mL). Ensure complete dissolution.

Activation: Add pTsOH (1 mmol, 172 mg). The acid catalyst activates the NCS.

Addition: Add NCS (11 mmol, 1.47 g) portion-wise over 15 minutes to control the exotherm.

Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The

reaction typically completes in 4–6 hours.

Note: The C4 position is the only highly activated site remaining (Para to OMe, Ortho to

two Br).

Quench: Cool to room temperature. Pour into ice-water (100 mL).
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Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 10%

(to remove oxidant traces) and Brine.

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (100%

Hexanes → 5% EtOAc/Hexanes).

Pharmaceutical Application: Chemoselective
Coupling
Objective: Create a library of 3,5-diaryl-4-chloroanisoles. This scaffold mimics the "butterfly"

core found in various kinase inhibitors and liquid crystal displays.

Protocol B: Site-Selective Suzuki-Miyaura Coupling
Mechanism: The C-Br bond (~70 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). Using

a standard Pd catalyst at moderate temperatures activates the bromines exclusively.

Workflow Diagram (DOT)

4-Chloro-3,5-dibromoanisole

Pd Oxidative Addition
(Preferential at C-Br)

 80°C, Toluene/H2O 

Boronic Acid (2.2 eq)
Pd(PPh3)4 (5 mol%)

Na2CO3 (aq)

3,5-Diaryl-4-chloroanisole
 Reductive Elimination Late-Stage Functionalization

(Buchwald at C-Cl)
 Optional (High Temp, S-Phos) 

Click to download full resolution via product page

Caption: Chemoselective workflow utilizing the reactivity difference between Aryl-Br and Aryl-Cl

bonds.

Experimental Procedure:
Setup: In a glovebox or under Argon, combine:

4-Chloro-3,5-dibromoanisole (1.0 eq)

Aryl Boronic Acid (2.4 eq) — Excess ensures both Br sites react.
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(5 mol%) — Standard catalyst sufficient for Br, inactive for Cl at this temp.

Toluene (10 V) and 2M

(5 V).

Reaction: Degas the solvent mixture vigorously. Heat to 80–90°C for 12 hours.

Critical Control Point: Do not exceed 100°C or use highly active ligands (like S-Phos/X-

Phos) at this stage, or the Chlorine may also react.

Isolation: Standard aqueous workup.

Result: The product retains the central Chlorine atom.[1] This chlorine can now serve as a

"blocking group" to prevent metabolic oxidation at the para-position, or be reacted in a

second step using a specialized catalyst (e.g.,

+ X-Phos at 110°C) to introduce a third diversity element (amine, ether, or alkyl group).

Analytical Quality Control (HPLC Method)
To ensure the intermediate meets pharmaceutical specifications (Purity > 98.5%), use the

following validated method.

Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus, 4.6 x 150mm, 3.5µm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient 50% B to 95% B over 15 mins; Hold 5 mins.

Flow Rate 1.0 mL/min

Detection
UV @ 254 nm (Aromatic) and 220 nm

(Amide/general)

Retention Time ~12.5 min (Highly lipophilic due to halogens)
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Troubleshooting Impurities:

Peak at RRT 0.9: Monobromo intermediate (incomplete reaction). Increase reaction time or

catalyst loading.

Peak at RRT 1.1: Protodehalogenated byproduct (loss of Br without coupling). Ensure

solvent is thoroughly degassed to remove oxygen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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